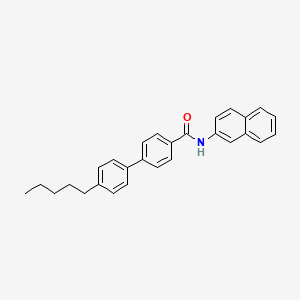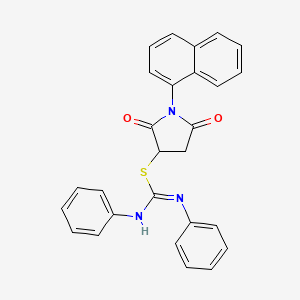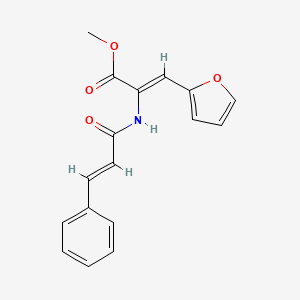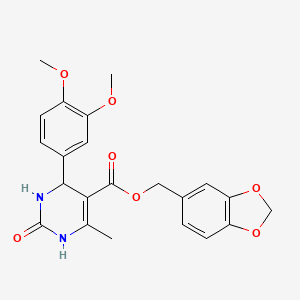
N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea, also known as DQ12, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of quinoxaline derivatives and has shown promising results in the field of pharmacology, biochemistry, and physiology. In
作用機序
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinase, which plays a crucial role in cell proliferation and differentiation. This compound has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of cyclin-dependent kinase, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea in lab experiments is its potent inhibitory activity against various enzymes and signaling pathways. This makes it a valuable tool for studying the role of these enzymes and pathways in various cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea. One potential direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another potential direction is to explore its potential use in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize potential toxicity and side effects.
合成法
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea involves the reaction of 2-amino-3,6-dimethylquinoxaline with 2-naphthylisocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, chromatography, and distillation.
科学的研究の応用
N-(2,3-dimethyl-6-quinoxalinyl)-N'-2-naphthylurea has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent inhibitory activity against several enzymes such as tyrosine kinase, protein kinase C, and cyclin-dependent kinase. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been found to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders.
特性
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13-14(2)23-20-12-18(9-10-19(20)22-13)25-21(26)24-17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDWOTNQLCLCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)

![5-(2,5-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5136436.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)



![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)

![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
